![molecular formula C19H19N3O5S B2878514 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid CAS No. 556007-00-2](/img/structure/B2878514.png)
3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Structural Studies
- A study focuses on the structural characteristics of related compounds, demonstrating the importance of their molecular arrangements for potential applications in designing new materials or drugs. The research details how molecules are associated through specific bonding, indicating the compound's utility in constructing complex molecular structures (Yu Zhang et al., 2002).
Biotransformation and Metabolite Production
- The biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159, producing new glucosidated compounds, underscores the potential of using microbial cultures to generate mammalian metabolites of related analogs. This study shows how similar chemical structures can be utilized in producing valuable metabolites for pharmacological studies (F. Hsu et al., 2007).
Catalysis and Polymerization
- Research demonstrates the use of sulfuric acid derivatives as recyclable catalysts for condensation reactions, highlighting the compound's role in facilitating efficient synthesis processes. This is particularly relevant for the development of new materials and chemicals with industrial applications (S. Tayebi et al., 2011).
Antibacterial Activities
- The synthesis and antibacterial activities of novel Schiff bases containing pyrazole units suggest the compound's relevance in developing new antimicrobial agents. Such studies are crucial for pharmaceutical research, especially in the context of increasing antibiotic resistance (Abdullah M. Asiri, Salman A. Khan, 2010).
Stress Tolerance in Plants
- An investigation into the regulatory role of benzoic acid and its derivatives in inducing multiple stress tolerance in plants underscores the potential agricultural applications of such compounds. Understanding how these molecules impart stress tolerance can lead to the development of more resilient crop varieties (T. Senaratna et al., 2004).
Mechanism of Action
Target of Action
A structurally similar compound was found to interact withAmpicillin-CTX-M-15
Mode of Action
It was found that a similar compound showed good binding interaction with its target, with a binding score of -526 kcal/mol . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been tested against various biological diseases such as analgesic, anti-inflammatory, and anticancer activity . This suggests that this compound may also affect similar biochemical pathways, leading to downstream effects related to these diseases.
Pharmacokinetics
The compound’s molecular weight is 537693 Da , which could influence its absorption, distribution, metabolism, and excretion (ADME) The compound’s relatively high molecular weight may limit its absorption and distribution, potentially affecting its bioavailability
Result of Action
Given the compound’s potential interaction with its target, it may lead to changes in the target’s function, potentially affecting cellular processes related to the diseases mentioned above .
properties
IUPAC Name |
3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-13-17(18(23)22(20(13)2)15-9-5-4-6-10-15)21(3)28(26,27)16-11-7-8-14(12-16)19(24)25/h4-12H,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNYKVYJSYGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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